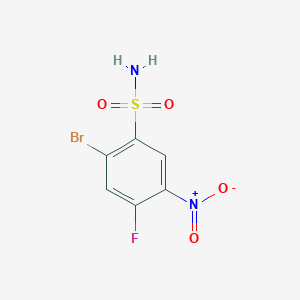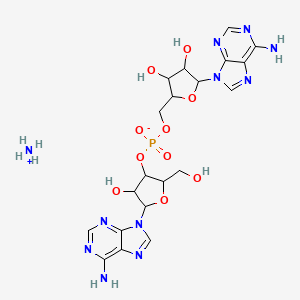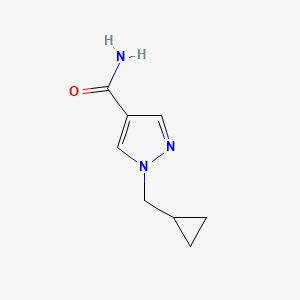![molecular formula C21H16N2O2S B12071844 5-Tosyl-5,6-dihydroindolo[2,3-b]indole](/img/structure/B12071844.png)
5-Tosyl-5,6-dihydroindolo[2,3-b]indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Tosyl-5,6-dihydroindolo[2,3-b]indole is a chemical compound with the molecular formula C21H16N2O2S It is a derivative of indole, a heterocyclic aromatic organic compound The compound is characterized by the presence of a tosyl group (a sulfonyl functional group derived from toluenesulfonic acid) attached to the indole structure
Métodos De Preparación
The synthesis of 5-Tosyl-5,6-dihydroindolo[2,3-b]indole typically involves a multi-step process. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with the preparation of the indole core.
Functionalization: The indole core is then functionalized with a tosyl group. This step often involves the use of tosyl chloride (TsCl) in the presence of a base such as pyridine.
Cyclization: The functionalized intermediate undergoes cyclization to form the final product, this compound.
Industrial production methods for this compound may involve optimization of reaction conditions to improve yield and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
5-Tosyl-5,6-dihydroindolo[2,3-b]indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include nucleophiles such as amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
5-Tosyl-5,6-dihydroindolo[2,3-b]indole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound can be used in studies related to enzyme inhibition and protein binding. Its interactions with biological molecules can provide insights into biochemical processes.
Medicine: Research into potential therapeutic applications includes its use as a precursor for drug development. Its structure may be modified to enhance biological activity and selectivity.
Industry: The compound’s properties make it suitable for use in the development of new materials, such as polymers and dyes.
Mecanismo De Acción
The mechanism of action of 5-Tosyl-5,6-dihydroindolo[2,3-b]indole involves its interaction with molecular targets such as enzymes and receptors. The tosyl group can act as a leaving group in biochemical reactions, facilitating the formation of covalent bonds with target molecules. This interaction can inhibit enzyme activity or alter receptor function, leading to various biological effects. The specific pathways involved depend on the target and the context of the research.
Comparación Con Compuestos Similares
5-Tosyl-5,6-dihydroindolo[2,3-b]indole can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone involved in growth regulation.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
5,10-Dihydroindolo[3,2-b]indoles:
The uniqueness of this compound lies in its tosyl group, which provides distinct chemical reactivity and potential for diverse applications in research and industry.
Propiedades
Fórmula molecular |
C21H16N2O2S |
|---|---|
Peso molecular |
360.4 g/mol |
Nombre IUPAC |
5-(4-methylphenyl)sulfonyl-6H-indolo[2,3-b]indole |
InChI |
InChI=1S/C21H16N2O2S/c1-14-10-12-15(13-11-14)26(24,25)23-19-9-5-3-7-17(19)20-16-6-2-4-8-18(16)22-21(20)23/h2-13,22H,1H3 |
Clave InChI |
VTYVWGQYLVAKQO-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)N2C3=CC=CC=C3C4=C2NC5=CC=CC=C54 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![[(2R,3S,5R)-3-Hydroxy-5-[2-isobutyramido-6-oxo-1H-purin-9(6H)-yl]tetrahydrofuran-2-yl]methyl Benzoate](/img/structure/B12071820.png)







